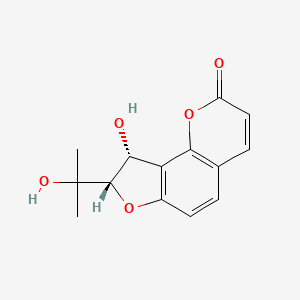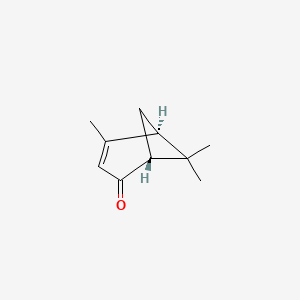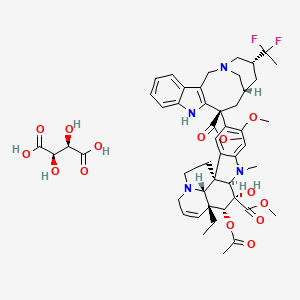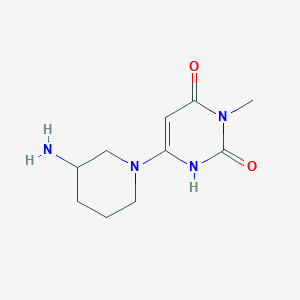
6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
説明
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives have been found to exhibit a broad variety of biological and pharmacological activities .
Synthesis Analysis
Pyrimidine derivatives can be synthesized from a variety of precursors through multi-step reactions . For example, dihydropyrimidine-2,4(1H,3H)-dione moieties can be derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be inferred based on mass spectral, infrared, and NMR spectral data as well as elemental analytical data .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from various spectroscopic methods and elemental analysis .科学的研究の応用
Pharmacological Studies
A series of derivatives of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione were synthesized and studied for their electrophysiological activity, particularly as class III antiarrhythmic agents. These compounds showed promising potency in prolonging action potential duration in isolated canine Purkinje fibers, indicating potential applications in cardiac arrhythmias treatment (Katakami et al., 1992).
Antiviral Activity
Pyrimidinedione derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. These compounds, including 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione, exhibited significant activity against HIV-1 and HIV-2, suggesting their potential as a new class of antiviral agents (Buckheit et al., 2007).
Crystal Structure Analysis
The crystal structure of 6-amino-5-hydroxyiminomethyl-1-methyl-2,4(1H,3H)-pyrimidinedione hydrate was analyzed, revealing hydrogen-bonded dimers linked in a three-dimensional network. This research provides insights into the molecular interactions and stability of such compounds (Low et al., 1996).
Chemical Synthesis and Reactions
The compound and its derivatives have been the focus of various synthetic studies. These include the synthesis of bromosubstituted pyrimidinedione derivatives and studies on their chemical reactions, providing a foundation for future drug development and chemical analysis (Kinoshita et al., 1992).
Riboflavin Biosynthesis
Studies on the biosynthesis of riboflavin (vitamin B2) have highlighted the importance of pyrimidinedione derivatives. These compounds are key intermediates in the enzymatic pathways leading to riboflavin production, essential for understanding vitamin synthesis and potential therapeutic applications (Nielsen & Bacher, 1988).
Inhibitory Activities in HIV Research
Comparative studies of pyrimidinedione congeners have been conducted to evaluate their efficacy in inhibiting HIV types 1 and 2. This research contributes to the development of new classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment (Buckheit et al., 2007).
Safety And Hazards
While specific safety data for “6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione” is not available, safety data for similar compounds indicate that they may pose hazards such as flammability, acute toxicity (oral, inhalation, dermal), skin corrosion, serious eye damage, and short-term aquatic hazard .
将来の方向性
特性
IUPAC Name |
6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14/h5,7H,2-4,6,11H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXAQEOHHNTCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




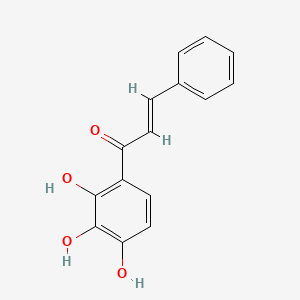
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
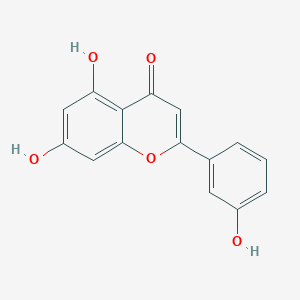
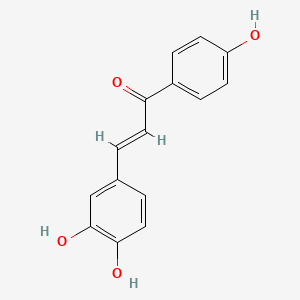


![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
